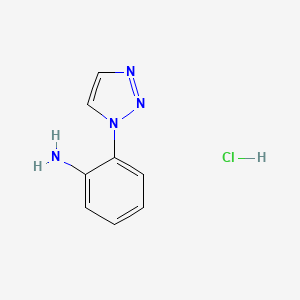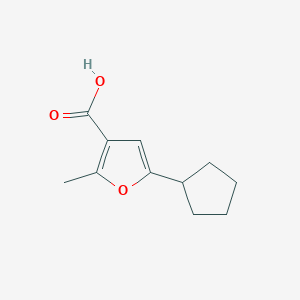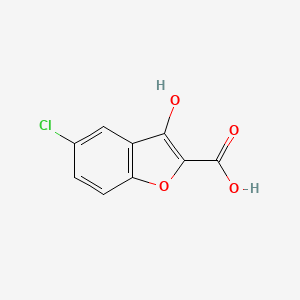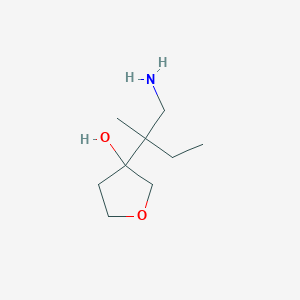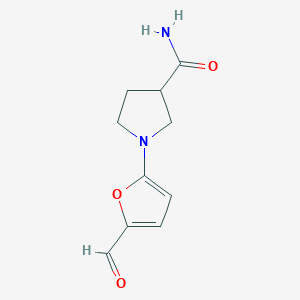
1-(5-Formylfuran-2-yl)pyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Formylfuran-2-yl)pyrrolidine-3-carboxamide is a chemical compound with the molecular formula C₁₀H₁₂N₂O₃ and a molecular weight of 208.21 g/mol . This compound features a pyrrolidine ring substituted with a formylfuran group and a carboxamide group, making it a unique structure in organic chemistry.
Méthodes De Préparation
The synthesis of 1-(5-Formylfuran-2-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is constructed through cyclization reactions.
Introduction of the Formylfuran Group: The formylfuran group is introduced via a formylation reaction, often using reagents like formic acid or formyl chloride.
Attachment of the Carboxamide Group: The carboxamide group is attached through amidation reactions, typically using amine and carboxylic acid derivatives under dehydrating conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
Analyse Des Réactions Chimiques
1-(5-Formylfuran-2-yl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and temperature control to ensure the desired product formation.
Applications De Recherche Scientifique
1-(5-Formylfuran-2-yl)pyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and as a building block for various chemical products.
Mécanisme D'action
The mechanism of action of 1-(5-Formylfuran-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The formyl and carboxamide groups can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
1-(5-Formylfuran-2-yl)pyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione: Known for its versatility and biological activity.
Pyrrolizines: Another class of compounds with a pyrrolidine ring, used in medicinal chemistry.
Prolinol: A derivative of pyrrolidine with significant biological relevance.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H12N2O3 |
|---|---|
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
1-(5-formylfuran-2-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C10H12N2O3/c11-10(14)7-3-4-12(5-7)9-2-1-8(6-13)15-9/h1-2,6-7H,3-5H2,(H2,11,14) |
Clé InChI |
NRUROQGQSASNQG-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1C(=O)N)C2=CC=C(O2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


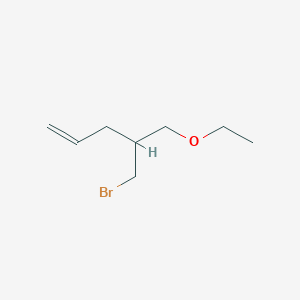

![2-(1-Bromo-2-methylpropan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B13205855.png)
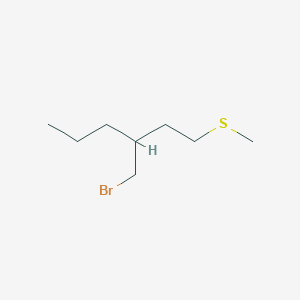

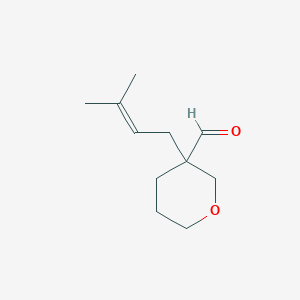
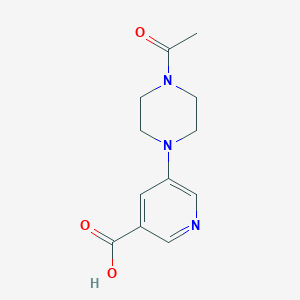
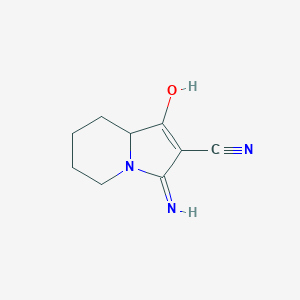
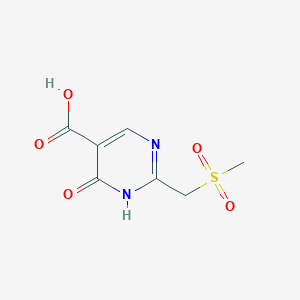
methanol](/img/structure/B13205888.png)
